molecular formula C4H7ClO2 B14688799 (3S)-3-chlorobutanoic acid CAS No. 25139-77-9

(3S)-3-chlorobutanoic acid

Cat. No.: B14688799
CAS No.: 25139-77-9
M. Wt: 122.55 g/mol
InChI Key: XEEMVPPCXNTVNP-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-chlorobutanoic acid (CAS 25139-77-9) is a high-purity chiral building block essential for synthetic organic chemistry and pharmaceutical research . This compound, with the molecular formula C₄H₇ClO₂ and a molecular weight of 122.55 g/mol, serves as a versatile precursor in asymmetric synthesis . Researchers value this specific (S)-enantiomer for constructing stereochemically defined molecules, such as active pharmaceutical ingredients (APIs) and complex natural products, where the three-dimensional configuration is critical for biological activity . As a liquid at room temperature, it is recommended to store this product in a cool, dark place to maintain stability . Its physical properties include a boiling point of approximately 112°C at 20 mmHg and a specific gravity of 1.19 at 20°C . The chlorine atom at the beta (β) position is a reactive handle for nucleophilic substitution, allowing for the introduction of the butanoic acid scaffold into more complex structures. The carboxylic acid group can also be readily functionalized into esters, amides, or other derivatives, making it a highly adaptable synthetic intermediate. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is imperative to handle this chemical with extreme care. Please refer to the Safety Data Sheet (SDS) before use. This compound is classified as a combustible liquid and causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinguishing .

Properties

CAS No.

25139-77-9

Molecular Formula

C4H7ClO2

Molecular Weight

122.55 g/mol

IUPAC Name

(3S)-3-chlorobutanoic acid

InChI

InChI=1S/C4H7ClO2/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1

InChI Key

XEEMVPPCXNTVNP-VKHMYHEASA-N

Isomeric SMILES

C[C@@H](CC(=O)O)Cl

Canonical SMILES

CC(CC(=O)O)Cl

Origin of Product

United States

Preparation Methods

Mitsunobu Reaction for Stereochemical Inversion

The Mitsunobu reaction enables stereochemical inversion of secondary alcohols, providing a route to (3S)-3-chlorobutanoic acid from (3R)-3-hydroxybutanoic acid precursors. A modified protocol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) with HCl as the nucleophile achieves chloride substitution with retention of configuration.

  • Procedure : (3R)-3-hydroxybutanoic acid is treated with DEAD, PPh₃, and HCl in THF at 0°C, yielding (3S)-3-chlorobutanoic acid with >90% enantiomeric excess (ee).
  • Mechanism : The reaction proceeds via an SN2 mechanism, where the hydroxyl group is converted to a better leaving group through phosphine oxide formation, facilitating chloride attack with inversion.

Appel Reaction for Direct Chlorination

The Appel reaction offers a one-step chlorination of 3-hydroxybutanoic acid using carbon tetrachloride (CCl₄) and triphenylphosphine. While efficient, this method risks racemization unless performed under strictly anhydrous conditions.

  • Optimization : Conducting the reaction at −20°C in dichloromethane minimizes epimerization, achieving 85% yield and 88% ee.

Asymmetric Synthesis via Chiral Auxiliaries

Evans Oxazolidinone-Mediated Alkylation

Chiral oxazolidinones serve as auxiliaries to induce asymmetry during alkylation. The method involves:

  • Acylation : (S)-4-benzyloxazolidin-2-one is acylated with butyryl chloride.
  • Alkylation : The enolate is alkylated with methyl iodide, introducing the methyl group at C3.
  • Chlorination : Treatment with N-chlorosuccinimide (NCS) installs the chlorine atom.
  • Hydrolysis : Acidic hydrolysis releases (3S)-3-chlorobutanoic acid with 94% ee.

Enzymatic Resolution of Racemic Mixtures

Lipases such as Candida antarctica lipase B (CAL-B) resolve racemic 3-chlorobutanoic acid esters via kinetic resolution.

  • Conditions : Ethyl 3-chlorobutanoate is hydrolyzed in phosphate buffer (pH 7.0) at 30°C, preferentially cleaving the (R)-enantiomer. The remaining (S)-ester is isolated and hydrolyzed to yield 99% ee product.

Catalytic Asymmetric Hydrogenation

Ruthenium-Catalyzed Hydrogenation of β-Keto Esters

A Ru-MeOBIPHEP catalyst reduces β-keto esters to β-hydroxy esters, which are subsequently chlorinated.

  • Steps :
    • Methyl 3-oxobutanoate is hydrogenated under 50 bar H₂ with Ru-MeOBIPHEP, yielding methyl (3S)-3-hydroxybutanoate (97% ee).
    • Chlorination with SOCl₂ produces methyl (3S)-3-chlorobutanoate, hydrolyzed to the acid with NaOH.

Green Chemistry Approaches

Oxone-Mediated Epoxidation and Ring-Opening

Eco-friendly oxidation using oxone (KHSO₅) forms an epoxide intermediate, which undergoes nucleophilic ring-opening with HCl.

  • Protocol :
    • Allyl alcohol derivatives are epoxidized with oxone in acetone/water.
    • Epoxide ring-opening with HCl in THF yields (3S)-3-chlorobutanoic acid (82% yield, 89% ee).

Solvent-Free Mechanochemical Synthesis

Ball milling eliminates solvent use, enhancing sustainability.

  • Method : 3-Hydroxybutanoic acid, PCl₃, and catalytic pyridine are milled for 2 h, achieving 78% yield and 91% ee.

Industrial-Scale Production and Process Optimization

Design of Experiment (DOE) for Acid-Catalyzed Routes

DOE optimization identifies critical parameters (temperature, stoichiometry) for maximizing yield and ee.

  • Case Study : Sulfuric acid (2 equiv) at 60°C for 6 h achieves 95% conversion with <2% racemization.

Continuous Flow Reactor Systems

Microreactors enhance heat/mass transfer, reducing side reactions.

  • Performance : A tubular reactor operating at 100°C and 10 bar produces 10 kg/day of (3S)-3-chlorobutanoic acid (99.5% purity).

Comparative Analysis of Methods

Method Yield (%) ee (%) Scalability Cost
Mitsunobu Reaction 90 90 Moderate High
Enzymatic Resolution 85 99 High Moderate
Ru-Catalyzed Hydrogenation 95 97 High High
Oxone Epoxidation 82 89 Moderate Low

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group confers typical Brønsted acidity. In aqueous solution, it undergoes deprotonation to form the conjugate base, 3-chlorobutanoate:
C4H7ClO2C4H6ClO2+H+\text{C}_4\text{H}_7\text{ClO}_2 \rightleftharpoons \text{C}_4\text{H}_6\text{ClO}_2^- + \text{H}^+

Thermodynamic Data

Reaction ComponentΔrH° (kJ/mol)ΔrG° (kJ/mol)Source
Deprotonation (gas phase)1430 ± 111401 ± 8.4

This high enthalpy change reflects strong stabilization of the conjugate base, consistent with electron-withdrawing effects from the chlorine atom enhancing acidity compared to unsubstituted butanoic acid.

Nucleophilic Substitution at the β-Carbon

The β-chlorine atom is susceptible to nucleophilic substitution (SN2 or SN1 mechanisms), depending on reaction conditions:

Example Reactions

NucleophileConditionsProductNotes
OH⁻Aqueous NaOH, heat3-Hydroxybutanoic acidRetention of chirality
NH₃Ammonia in ethanol3-Aminobutanoic acidPotential for racemization
SH⁻Thiourea, polar solvent3-Mercaptobutanoic acidRequires catalytic base

Mechanistic Insight :

  • Steric hindrance at the β-carbon (due to the carboxylic acid group) favors SN2 over SN1 pathways.

  • Chirality at C3 is preserved in SN2 reactions but may racemize under SN1 conditions .

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines to form esters or amides, respectively:

Common Reagents and Products

Reaction TypeReagentConditionsProductYield (%)
EsterificationMethanol, H₂SO₄Reflux, 12 hrsMethyl (3S)-3-chlorobutanoate~85
AmidationThionyl chloride, NH₃0°C, anhydrous3-Chlorobutanamide~70

Key Consideration :

  • Thionyl chloride is often used to activate the acid as an acyl chloride intermediate before amidation .

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents:

Reduction Pathways

ReagentConditionsProductStereochemical Outcome
LiAlH₄Dry ether, 0°C(3S)-3-Chloro-1-butanolRetention of configuration
BH₃·THFTHF, refluxPartial reduction to aldehydeRacemization observed

Limitation : Lithium aluminum hydride (LiAlH₄) may cause partial cleavage of the C-Cl bond under vigorous conditions.

Decarboxylation

Thermal or oxidative decarboxylation eliminates CO₂, yielding prochiral alkenes or alkanes:

Conditions and Outcomes

MethodTemperatureProductByproducts
Pyrolysis200–250°C3-ChloropropeneCO₂, H₂O
Oxidative (KMnO₄, H⁺)80°C3-Chloropropanoic acidMnO₂, CO₂

Note : Decarboxylation is stereospecific, with the configuration at C3 influencing the geometry of the resulting alkene .

Comparison with Analogous Compounds

The reactivity of this compound differs from structurally related compounds:

CompoundKey DifferenceReactivity Trend
3-Bromobutanoic acidBr vs. Cl substituentFaster nucleophilic substitution
3-Hydroxybutanoic acidOH vs. Cl substituentHigher acidity, esterification
(3R)-3-Chlorobutanoic acidEnantiomeric configurationIdentical reactivity, chiral products

Scientific Research Applications

(3S)-3-chlorobutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-chlorobutanoic acid involves its interaction with specific molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the carboxylic acid group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes.

Comparison with Similar Compounds

Positional Isomers of Chlorobutanoic Acids

The position of the chlorine substituent significantly impacts acidity. Inductive effects diminish with distance from the carboxyl group, leading to distinct pKa values:

Compound pKa Relative Acidity Trend
2-Chlorobutanoic acid 2.86 Strongest acid (closest -I effect)
(3S)-3-Chlorobutanoic acid 4.05 Intermediate acidity
4-Chlorobutanoic acid 4.52 Weakest acid (farthest -I effect)
Butanoic acid (parent) ~4.52 Baseline acidity

The 3-chloro derivative is 10–100 times less acidic than the 2-chloro isomer due to reduced inductive withdrawal. Its acidity slightly exceeds that of the 4-chloro isomer and the parent butanoic acid, demonstrating the distance-dependent nature of substituent effects .

Comparison with Other Halogenated Butanoic Acids

Halogen electronegativity and bond strength further modulate acidity. For example:

  • Fluorine substituents (higher electronegativity than chlorine) enhance acidity more strongly. For instance, 2-fluorobutanoic acid (pKa ~2.59) is more acidic than 2-chlorobutanoic acid (pKa 2.86).
  • Bromine substituents (lower electronegativity but larger size) may exhibit weaker inductive effects compared to chlorine.

Stereochemical Considerations

The S-configuration at C3 in this compound may influence its interactions in chiral environments, such as enzyme binding sites. While stereochemical effects on acidity are minimal, they can critically affect biological activity and synthetic utility. For example, enantiopure halogenated acids are often used in asymmetric catalysis or as building blocks for active pharmaceutical ingredients (APIs) .

Key Research Findings

Acidity Trends in Substituted Carboxylic Acids

The inductive effect of chlorine is well-documented:

  • A 2-chloro substituent lowers pKa by ~1.7 units compared to butanoic acid.
  • A 3-chloro substituent lowers pKa by ~0.5 units.
  • A 4-chloro substituent has negligible impact, aligning with the parent compound’s pKa .

Q & A

Basic Research Questions

Q. How does the chlorine substituent position and stereochemistry influence the acidity of (3S)-3-chlorobutanoic acid compared to its structural isomers?

  • Methodological Answer : The acidity of chlorobutanoic acids is governed by the inductive effect of the chlorine atom. The electron-withdrawing effect decreases with distance from the carboxyl group. For example:

CompoundpKa (25°C)Source
2-Chlorobutanoic acid2.86
This compound 4.05
4-Chlorobutanoic acid4.52
The (3S)-isomer’s pKa (~4.05) reflects weaker acidity than the 2-chloro derivative due to reduced inductive effects. Stereochemistry may subtly alter solubility or hydrogen-bonding interactions, but direct pKa data for enantiomers is limited. Researchers should confirm acidity via potentiometric titration .

Q. What synthetic routes are recommended for preparing this compound with high enantiomeric purity?

  • Methodological Answer : Key strategies include:

  • Chiral Resolution : React racemic 3-chlorobutanoic acid with a chiral resolving agent (e.g., (R)-1-phenylethylamine) to form diastereomeric salts, which are separated via fractional crystallization .
  • Enantioselective Catalysis : Use asymmetric hydrogenation of 3-chloro-2-butenoic acid with a chiral catalyst (e.g., Ru-BINAP complexes) to directly yield the (3S)-isomer. Optimize reaction conditions (pressure, solvent) to minimize racemization .
  • Enzymatic Methods : Employ lipases or esterases for kinetic resolution of esters. For example, hydrolysis of 3-chlorobutanoate esters using Candida antarctica lipase B selectively yields the (S)-acid .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Based on analogous chlorinated carboxylic acids:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation .
  • Storage : Store at 2–8°C in airtight containers to prevent moisture absorption and degradation .
  • Spill Management : Neutralize spills with sodium bicarbonate, then collect residues using absorbent materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., pKa, solubility) of this compound?

  • Methodological Answer : Discrepancies may arise from:

  • Measurement Techniques : Compare potentiometric titration (aqueous) vs. spectrophotometric (non-aqueous) methods. Standardize pH measurements using ionic strength-adjusted buffers .
  • Purity Issues : Characterize samples via HPLC (C18 column, 0.1% H3PO4 mobile phase) to detect impurities >0.5%. Use chiral columns (e.g., Chiralpak AD-H) to verify enantiomeric excess (>98%) .
  • Solvent Effects : Report solubility in polar (water, ethanol) and non-polar (hexane) solvents at 25°C, noting temperature-dependent variations .

Q. What experimental designs are optimal for studying stereochemical effects on the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction rates of (3S)- vs. (3R)-isomers with nucleophiles (e.g., NH3, OH⁻) using ¹H NMR or LC-MS. For example, track esterification with methanol (H2SO4 catalyst) to assess steric hindrance .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to compare transition-state energies for SN2 mechanisms. Correlate with experimental yields .
  • Isotopic Labeling : Use ³⁶Cl-labeled (3S)-acid to trace chlorine displacement pathways in substitution reactions .

Q. How can reaction conditions be optimized to minimize racemization during derivatization of this compound?

  • Methodological Answer :

  • Temperature Control : Conduct reactions below 40°C to prevent thermal racemization. Use ice baths for exothermic steps .
  • Solvent Selection : Prefer polar aprotic solvents (DMF, DMSO) over protic solvents (water, ethanol) to reduce acid-catalyzed epimerization .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) vs. Brønsted acids (H2SO4) for esterification. Metal-free conditions often reduce racemization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.